(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol is a chemical compound characterized by a unique imidazo[4,5-c]pyridine scaffold with a hydroxymethyl group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is and it has a molecular weight of approximately 183.60 g/mol. This compound is notable for its diverse chemical properties and potential biological activities, particularly in the realm of medicinal chemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of (6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol has been explored in various studies, particularly its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain kinases, such as FLT3 and aurora kinases, which are implicated in cancer cell proliferation. The compound's ability to bind to active sites of these enzymes suggests its potential utility in cancer therapeutics and other pharmacological applications .
The synthesis of (6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol typically involves several key steps:
Recent advancements have also introduced greener synthesis methods utilizing environmentally benign solvents and conditions .
(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol has several applications:
Interaction studies have revealed that (6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol can effectively bind to various biological targets. For instance, its interaction with nitric oxide synthase isoforms has been characterized through X-ray crystallography, demonstrating its binding affinity and selectivity . These studies contribute to understanding how this compound can modulate biological processes.
Several compounds share structural similarities with (6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine | Amino group at the 7-position | Focused on different biological targets due to amino substitution |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Bromine at the 6-position and phenyl at the 2-position | Offers different reactivity due to bromine substitution |
| 5-Chloro-3H-imidazo[4,5-b]pyridine | Chlorine at the 5-position instead of 6 | Variations in biological activity due to position change |
The uniqueness of (6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol lies in its specific substitution pattern—particularly the presence of both a hydroxymethyl group and a chlorine atom—which imparts distinct chemical reactivity and biological interactions compared to its analogs. This specific structural arrangement allows for unique interactions with biological targets that may not be observed in similar compounds.
The retrosynthetic analysis of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol reveals multiple disconnection strategies that can guide synthetic planning [1] [2]. The target molecule can be approached through three primary retrosynthetic pathways: imidazole ring formation from pyridine precursors, chlorination of pre-formed imidazopyridine intermediates, and late-stage functionalization of the methanol group [3] [4].
The most strategic disconnection involves breaking the imidazole ring formation, which leads back to 3,4-diaminopyridine derivatives as key intermediates [5] [6]. This approach recognizes that the imidazo[4,5-c]pyridine core can be efficiently constructed through cyclocondensation reactions between appropriately substituted pyridine diamines and carbonyl-containing reagents [7] [8]. The 6-chloro substitution pattern suggests that halogenation can be introduced either before or after the heterocycle formation, depending on the specific synthetic strategy employed [9] [10].
Alternative retrosynthetic approaches include starting from 4-chloro-3H-imidazo[4,5-c]pyridine intermediates, which can be systematically functionalized to introduce the hydroxymethyl group at the 2-position [11] [12]. This strategy requires careful consideration of the regioselectivity during functionalization steps to ensure exclusive substitution at the desired position [13] [14].
The synthesis of imidazo[4,5-c]pyridine derivatives primarily relies on cyclocondensation reactions between 3,4-diaminopyridine precursors and appropriate carbonyl compounds [15] [16] [17]. The most widely employed method involves the condensation of 3,4-diaminopyridine with formic acid or formamide derivatives under acidic conditions [18] [19]. This classical approach typically proceeds through initial imine formation followed by intramolecular cyclization to afford the desired imidazopyridine core [20] [21].
Modifications to the classical cyclocondensation strategy include the use of orthoester reagents, which provide enhanced yields and improved reaction control [2] [3]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and can be performed in various solvents including ethanol, dimethylformamide, or under neat conditions [16] [19]. Reaction times generally vary from 2 to 24 hours depending on the specific substrate and reaction conditions employed [18] [4].
Recent advances in cyclocondensation chemistry have introduced metal-catalyzed approaches that offer improved selectivity and milder reaction conditions [7] [22]. Palladium-catalyzed cyclization reactions have emerged as particularly effective methods for constructing imidazopyridine frameworks with high functional group tolerance [7] [23]. These methodologies typically employ palladium acetate or palladium chloride as catalysts in combination with appropriate ligands and oxidants [23] [24].
Alternative metal-free approaches have been developed that utilize iodine-catalyzed oxidative coupling reactions [22] [25]. These methods offer environmental advantages by eliminating the need for precious metal catalysts while maintaining high efficiency [9] [10]. The iodine-catalyzed systems typically employ tert-butyl hydroperoxide as an oxidant and can be performed under mild conditions at room temperature or slightly elevated temperatures [25] [22].
The cyclocondensation approach demonstrates broad substrate scope, accommodating various substituents on both the pyridine ring and the carbonyl component [1] [4]. Electron-donating and electron-withdrawing groups are generally well-tolerated, although reaction rates and yields can vary significantly based on the electronic properties of the substrates [26] [22]. Sterically hindered substrates may require modified reaction conditions or alternative synthetic approaches to achieve satisfactory yields [27] [28].
| Substrate Type | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Unsubstituted 3,4-diaminopyridine | 70-85 | 4-8 | 80-100 |
| Chloro-substituted precursors | 65-78 | 6-12 | 90-110 |
| Alkyl-substituted derivatives | 72-82 | 5-10 | 85-105 |
| Aryl-substituted compounds | 68-75 | 8-16 | 95-115 |
Position-specific chlorination of imidazopyridine derivatives can be achieved through various direct halogenation methodologies [9] [10] [13]. Chloramine-T has emerged as an effective and environmentally friendly chlorinating reagent that operates under mild conditions at room temperature [9] [10] [29]. This reagent provides high regioselectivity for the 3-position of imidazo[1,2-a]pyridines and demonstrates excellent functional group tolerance [9] [13].
The chlorination reaction using chloramine-T typically proceeds through electrophilic aromatic substitution, with the chloramine-T acting as a source of electrophilic chlorine [10] [29]. The reaction can be performed under neat conditions without the need for solvents, making it an attractive option for large-scale synthesis [9] [13]. Reaction times are generally short, ranging from 15 minutes to 2 hours depending on the substrate reactivity [10] [29].
Phosphoryl chloride represents another widely employed chlorinating reagent that can be used for the synthesis of chlorinated imidazopyridine derivatives [30] [31]. This reagent is particularly effective for converting hydroxyl groups to chloro substituents and can be employed in combination with dimethylformamide for formylation-chlorination sequences [30] [32]. The use of phosphoryl chloride typically requires anhydrous conditions and elevated temperatures [31] [30].
N-chlorosuccinimide provides an alternative approach for selective chlorination reactions [14] [33]. This reagent offers good selectivity and can be employed under mild conditions in various solvents [14] [33]. The reaction typically proceeds through radical mechanisms and may require the presence of light or radical initiators to achieve optimal conversion [33] [14].
The regioselectivity of chlorination reactions in imidazopyridine systems is influenced by the electronic properties of the heterocycle and the nature of the chlorinating reagent employed [9] [14]. Position-3 chlorination is generally favored due to the electron-rich nature of this position, although alternative substitution patterns can be achieved through appropriate choice of reaction conditions [10] [13].
Recent mechanistic studies have revealed that the selectivity-determining step in halogenation reactions can vary depending on the halogen electrophile employed [14] [33]. Computational studies suggest that different pathways may be operative for chlorination versus bromination or iodination reactions [14] [33]. These insights have led to the development of more selective chlorination protocols that minimize formation of undesired regioisomers [9] [10].
The introduction of hydroxymethyl groups into imidazopyridine derivatives can be efficiently achieved through formylation-reduction sequences [34] [35] [36]. The initial formylation step typically employs Vilsmeier-Haack conditions using dimethylformamide and phosphoryl chloride to introduce a formyl group at the desired position [30] [32]. This reaction proceeds through the formation of a Vilsmeier reagent that acts as an electrophilic formylating agent [30] [32].
Following formylation, the aldehyde intermediate can be reduced to the corresponding alcohol using various reducing agents [37] [38] [39]. Sodium borohydride represents the most commonly employed reducing agent for this transformation, offering mild reaction conditions and excellent chemoselectivity [39] [40]. The reduction typically proceeds at room temperature in protic solvents such as ethanol or methanol [38] [41].
Alternative reducing agents include lithium aluminum hydride, which provides more forcing conditions but can reduce a broader range of functional groups [42] [43]. This reagent requires anhydrous conditions and typically employs ethereal solvents such as tetrahydrofuran or diethyl ether [42] [43]. The choice of reducing agent depends on the specific substrate and the presence of other reducible functional groups [37] [44].
Direct hydroxymethylation represents an alternative approach that avoids the need for separate formylation and reduction steps [45] [46]. These methods typically employ formaldehyde or paraformaldehyde as the hydroxymethylating agent in combination with appropriate bases or catalysts [34] [46]. The reaction can proceed through electrophilic aromatic substitution or nucleophilic addition mechanisms depending on the specific conditions employed [34] [45].
Recent developments in hydroxymethylation chemistry have introduced metal-catalyzed approaches that offer improved selectivity and milder reaction conditions [45] [28]. These methods typically employ palladium or other transition metal catalysts in combination with carbon monoxide and hydrogen to achieve direct hydroxymethylation [28] [47]. The catalytic approaches often provide superior functional group tolerance compared to traditional methods [47] [45].
The mechanism of hydroxymethyl group introduction is highly dependent on the specific methodology employed [45] [34]. In formylation-reduction sequences, the initial formylation step typically proceeds through electrophilic aromatic substitution, with the regioselectivity determined by the electronic properties of the heterocycle [30] [32]. The subsequent reduction step follows standard hydride addition mechanisms [38] [39].
| Method | Typical Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|
| Vilsmeier-Haack/NaBH₄ | 75-85 | High | DMF/POCl₃, then EtOH/NaBH₄ |
| Direct formaldehyde/base | 65-75 | Moderate | Aqueous HCHO/NaOH |
| Catalytic carbonylation | 70-80 | High | CO/H₂/Pd catalyst |
| LAH reduction | 80-90 | High | Anhydrous THF/LAH |
The choice of solvent significantly influences both the reaction rate and yield in the synthesis of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol [26] [22] [27]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide enhanced reaction rates for cyclocondensation reactions due to their ability to stabilize ionic intermediates [22] [48]. However, protic solvents like ethanol and methanol are often preferred for reduction steps involving hydride reagents [38] [41].
Mixed solvent systems have proven particularly effective for multi-step synthetic sequences [16] [19]. Water-isopropanol mixtures (1:1 ratio) have been successfully employed for cyclocondensation reactions, providing good yields while facilitating product isolation [16] [19]. The use of micellar media has also been explored as an environmentally friendly alternative that can enhance reaction rates while reducing organic solvent consumption [22] [27].
Temperature optimization studies have revealed that most cyclocondensation reactions proceed optimally at temperatures between 80-120 degrees Celsius [26] [48]. Lower temperatures generally result in incomplete conversion, while excessive temperatures can lead to side reactions and decreased yields [22] [28]. The optimal temperature often depends on the specific substrate and reaction conditions employed [26] [27].
Catalyst selection plays a crucial role in determining both the efficiency and selectivity of synthetic transformations [7] [22] [23]. For palladium-catalyzed reactions, the choice of ligand significantly influences the reaction outcome [23] [24]. Phosphine ligands generally provide good activity, while N-heterocyclic carbene ligands often offer enhanced stability and selectivity [24] [23].
Catalyst loading optimization studies have shown that most reactions proceed efficiently with 5-10 mol percent catalyst loading [22] [28]. Higher catalyst loadings generally provide faster reaction rates but may not significantly improve yields [26] [22]. The optimal catalyst loading often represents a balance between reaction efficiency and economic considerations [28] [48].
Several strategies have been developed to enhance yields in the synthesis of imidazopyridine derivatives [26] [22] [27]. The use of microwave heating has proven particularly effective for accelerating cyclocondensation reactions while maintaining good yields [28] [48]. Typical microwave conditions employ temperatures of 120-150 degrees Celsius for 10-60 minutes [26] [28].
Flow chemistry represents another approach for yield enhancement that offers improved heat and mass transfer characteristics [49] [50]. Continuous flow reactors allow for precise temperature control and can accommodate higher reaction temperatures without the formation of side products [49] [48]. The residence times in flow systems are typically shorter than batch reactions while achieving comparable or superior yields [50] [49].
Process intensification techniques such as sonochemical activation have also been explored for enhancing reaction rates and yields [26] [48]. Ultrasonic irradiation can accelerate cyclocondensation reactions and improve product formation through enhanced mixing and cavitation effects [48] [26]. These methods are particularly useful for reactions involving heterogeneous reaction mixtures [26] [48].
| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Temperature | 100°C, 12h | 120°C, 6h | 15-20 |
| Solvent | DMF | DMF/H₂O (1:1) | 10-15 |
| Catalyst Loading | 10 mol% | 5 mol% | Maintained yield |
| Microwave Heating | Conventional | MW, 140°C, 30 min | 20-25 |
| Flow Chemistry | Batch | Continuous flow | 18-23 |
The nuclear magnetic resonance spectroscopic profile of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol provides detailed structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy reveals distinct aromatic resonances in the range of δ 7.5-8.5 parts per million, consistent with the electron-deficient imidazopyridine system [3] [4] [5]. The hydroxymethyl group exhibits characteristic resonances with the methylene protons appearing at δ 4.0-5.0 parts per million, while the hydroxyl proton typically appears as a broad singlet that may be exchangeable with deuterium oxide [5].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the aromatic carbon framework with signals distributed between δ 110-160 parts per million, reflecting the diverse electronic environments within the fused ring system [3] [4]. The hydroxymethyl carbon appears characteristically at δ 60-65 parts per million, consistent with primary alcohol functionality adjacent to an aromatic system [5]. The chlorine substitution significantly influences the chemical shifts of adjacent carbons, particularly the carbon at position 6, which appears downfield due to the electron-withdrawing effect of the halogen substituent [6].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
| Parameter | ¹H Nuclear Magnetic Resonance | ¹³C Nuclear Magnetic Resonance |
|---|---|---|
| Aromatic Region | δ 7.5-8.5 parts per million | δ 110-160 parts per million |
| Hydroxymethyl Group | δ 4.0-5.0 parts per million (CH₂) | δ 60-65 parts per million |
| Solvent Conditions | Dimethyl sulfoxide-d₆ or CDCl₃ | Dimethyl sulfoxide-d₆ or CDCl₃ |
| Coupling Patterns | Complex aromatic multipicity | Decoupled spectra |
Infrared spectroscopic analysis reveals characteristic vibrational modes that confirm the structural features of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol. The hydroxyl group exhibits a broad absorption band in the range of 3600-3200 cm⁻¹, indicating hydrogen bonding interactions both intermolecularly and intramolecularly [5] [7]. The aromatic carbon-nitrogen stretching vibrations appear prominently at 1650-1600 cm⁻¹, characteristic of the imidazopyridine framework [7]. The carbon-chlorine stretching vibration is observed in the fingerprint region at approximately 800-600 cm⁻¹, confirming the presence of the halogen substituent [8].
Table 2: Infrared Spectroscopic Assignments
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Hydroxyl O-H | 3600-3200 | O-H stretch | Broad, medium |
| Aromatic C-H | 3100-3000 | C-H stretch | Weak to medium |
| Imidazopyridine C=N | 1650-1600 | C=N stretch | Strong |
| Aromatic C=C | 1580-1450 | C=C stretch | Medium |
| C-O alcohol | 1100-1000 | C-O stretch | Medium |
| C-Cl | 800-600 | C-Cl stretch | Weak to medium |
Ultraviolet-visible spectroscopic characterization demonstrates the electronic transitions characteristic of the extended π-conjugated system in (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol. The compound exhibits a primary absorption maximum at approximately 275 nanometers, typical for imidazopyridine chromophores [9]. This absorption corresponds to π→π* electronic transitions within the fused heterocyclic system. The chlorine substituent and hydroxymethyl group introduce subtle modifications to the electronic structure, resulting in slight bathochromic shifts compared to unsubstituted analogs [9].
The thermal behavior of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol reflects the stability of the fused heterocyclic framework while revealing specific decomposition pathways characteristic of chlorinated imidazopyridines. Differential scanning calorimetry analysis indicates a sharp melting point at 224°C, accompanied by the onset of thermal decomposition [10]. The compound maintains thermal stability up to approximately 200°C under inert atmospheric conditions, beyond which progressive weight loss occurs [10].
Thermogravimetric analysis reveals a multi-step decomposition pattern beginning around 250-300°C. The initial decomposition involves elimination of hydrogen chloride, followed by fragmentation of the hydroxymethyl group and subsequent breakdown of the heterocyclic core structure. The major decomposition products include hydrogen chloride gas, pyridine derivatives, and imidazole fragments, consistent with the expected thermal fragmentation pathways for chlorinated heterocycles [11].
Table 3: Thermal Analysis Parameters
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Melting Point | 224 ± 5°C | Differential scanning calorimetry | Sharp melting with decomposition [10] |
| Decomposition Onset | 250-300°C | Thermogravimetric analysis | Weight loss begins |
| Thermal Stability Range | Up to ~200°C | Thermogravimetric analysis | Stable in inert atmosphere |
| Boiling Point | 468.3 ± 25.0°C | Computational prediction | At 760 millimeters mercury [12] |
| Flash Point | 237.0 ± 23.2°C | Computational prediction | Relatively high flash point [12] |
The solubility characteristics of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol demonstrate a complex interplay between hydrogen bonding capability, aromatic character, and polarity effects. The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, where the solvent can effectively solvate both the aromatic π-system and form hydrogen bonds with the hydroxyl and imidazole nitrogen atoms [13] [14].
Polar protic solvents including methanol and ethanol provide good solubility through strong hydrogen bonding interactions between the solvent hydroxyl groups and both the hydroxymethyl functionality and the nitrogen atoms of the heterocyclic system [14] [15]. The hydrogen bonding network formation significantly enhances the dissolution process in these media.
Water solubility remains limited despite the presence of hydrogen bonding sites, primarily due to the substantial aromatic character of the fused ring system which dominates the overall molecular polarity profile. The chlorine substituent introduces additional complexity through its electron-withdrawing effects, which modulate the basicity of the nitrogen centers and influence solvation patterns [13] [14].
Table 4: Solubility Profile Across Solvent Systems
| Solvent System | Solubility | Hydrogen Bonding Potential | Polarity Match |
|---|---|---|---|
| Dimethyl sulfoxide | Excellent | Strong acceptor capability | Optimal |
| Methanol | Good | Strong donor/acceptor | Good |
| Ethanol | Good | Moderate donor/acceptor | Good |
| Water | Limited | Strong donor/acceptor | Limited by aromaticity |
| Acetone | Moderate | Weak acceptor | Moderate |
| Dichloromethane | Moderate | Minimal | Aromatic compatibility |
| Ethyl acetate | Poor to moderate | Weak acceptor | Polarity mismatch |
| Hexane | Very poor | None | Incompatible polarity |
The acid-base behavior of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol involves multiple ionizable sites, each exhibiting distinct pKa values that govern the compound's speciation across different pH ranges. Carbon-13 nuclear magnetic resonance studies of related 6-chloroimidazo[4,5-c]pyridine derivatives reveal that the chlorine substitution significantly influences the protonation patterns compared to unsubstituted analogs [6].
The N₃ position of the imidazole ring represents the primary protonation site under physiological conditions, with an estimated pKa value in the range of 6.5-8.0. This basicity makes the compound predominantly protonated at neutral pH, which has significant implications for its biological activity and pharmacokinetic properties [6] [16]. The N₁ position exhibits lower basicity due to the electron-withdrawing influence of the chlorine substituent, with an estimated pKa of 2.5-4.0, resulting in protonation only under acidic conditions [6].
The pyridine nitrogen at N₅ represents the most acidic site, with an estimated pKa of 0.5-1.5, reflecting the strong electron-withdrawing effect of the chlorine substituent at the adjacent carbon [6]. The hydroxymethyl group exhibits typical primary alcohol behavior with a pKa around 15, requiring strongly basic conditions for deprotonation.
Table 5: pKa Values and pH-Dependent Behavior
| Ionization Site | Estimated pKa | Protonation State at pH 7 | Dominant Species |
|---|---|---|---|
| N₃ (Imidazole) | 6.5-8.0 | Protonated | Monocation |
| N₁ (Imidazole) | 2.5-4.0 | Neutral | Free base |
| N₅ (Pyridine) | 0.5-1.5 | Neutral | Free base |
| OH (Methanol) | ~15 | Protonated | Neutral alcohol |
The pH-dependent speciation influences the compound's physicochemical properties significantly. At physiological pH, the predominant species is the monoprotonated cation, which affects solubility, membrane permeability, and protein binding characteristics. Under strongly acidic conditions (pH < 2), multiple protonation can occur, while basic conditions (pH > 10) favor the neutral species [16].
The solid-state properties of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol reflect the hydrogen bonding capacity and molecular packing arrangements typical of imidazopyridine derivatives. Based on crystallographic studies of related compounds, the material is expected to crystallize in an orthorhombic crystal system, similar to the parent imidazo[4,5-c]pyridine structure [8] [17].
The hydrogen bonding pattern involves N-H···N interactions between imidazole rings and O-H···N hydrogen bonds involving the hydroxymethyl group, leading to the formation of extended hydrogen-bonded chain networks [8] [17]. These intermolecular interactions contribute to the relatively high melting point and thermal stability of the crystalline material.
Polymorphic behavior in (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol has not been extensively characterized, although the potential for multiple crystalline forms exists based on the structural flexibility and hydrogen bonding possibilities. The compound may form solvatomorphs with protic solvents such as methanol or water, where solvent molecules become incorporated into the crystal lattice through hydrogen bonding interactions [18].
Table 6: Crystalline Properties and Polymorphism
| Property | Value/Characteristics | Method | Status |
|---|---|---|---|
| Crystal system | Orthorhombic (predicted) | X-ray diffraction | Inferred from analogs [8] |
| Space group | Fdd2 (predicted) | Crystallographic analysis | Based on parent compound |
| Hydrogen bonding | N-H···N, O-H···N networks | X-ray crystallography | Expected pattern [8] [17] |
| Density (crystalline) | 1.5 ± 0.1 g/cm³ | Pycnometry/calculation | Predicted value [12] [19] |
| Polymorphic forms | Multiple forms possible | Differential scanning calorimetry screening | Not fully characterized |
| Solvatomorphs | Potential methanol, dimethyl sulfoxide solvates | Crystallization studies | Potential formation [18] |
The crystalline density of approximately 1.5 g/cm³ reflects efficient molecular packing facilitated by the hydrogen bonding network and π-π stacking interactions between the aromatic ring systems [12] [19]. The relatively high density contributes to the compound's thermal stability and mechanical properties of the solid form.